2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl linker and an N-(2,4-difluorophenyl)acetamide group. Its structure includes a 2-butoxyphenyl substituent on the pyrazolo-pyrazine core, which may influence electronic properties and solubility.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)20-14-21-24(27-10-11-30(21)29-20)33-15-23(31)28-19-9-8-16(25)13-18(19)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYNLPDPOCCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. Characterized by the presence of a pyrazolo[1,5-a]pyrazine core linked to various functional groups, this compound is being explored for its therapeutic applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 446.6 g/mol
- CAS Number : 1040653-23-3
Structural Features
The structural framework of this compound includes:
- A pyrazolo[1,5-a]pyrazine core known for its role in various biological activities.
- A sulfanyl group (-S-) which may enhance the compound's interaction with biological targets.
- An acetanilide moiety , which is often associated with pharmacological properties.
Anticancer Potential
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin structure often exhibit significant biological activities, particularly as kinase inhibitors . The inhibition of kinases is crucial in cancer therapy as these enzymes play a vital role in cell signaling pathways that regulate cell growth and proliferation.
Case Study: Kinase Inhibition
A study on similar compounds demonstrated their ability to inhibit specific kinases associated with tumor growth. For instance, analogs of pyrazolo[1,5-a]pyrazin have shown promising results in inhibiting the activity of kinases involved in breast cancer progression.
Antimicrobial Activity
The presence of the sulfanyl group suggests potential antimicrobial properties . Studies have indicated that similar compounds can inhibit the growth of various bacteria and fungi.
Case Study: Antimicrobial Efficacy
In vitro studies on related sulfanyl-containing compounds revealed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar activity.
Other Biological Activities
The compound has been investigated for its potential as an adenosine receptor antagonist , which may have implications in treating conditions like cancer and cardiovascular diseases. The butoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:
- Binding affinity assays to evaluate interactions with specific receptors or enzymes.
- Cell viability assays to assess the cytotoxic effects on cancer cell lines.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Kinase Inhibition | Significant inhibition of cancer-related kinases observed in analogs. |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli in preliminary studies. |
| Adenosine Receptor Antagonism | Potential therapeutic implications in cancer and cardiovascular diseases. |
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorination at the N-aryl position (target compound) may optimize pharmacokinetics compared to chlorinated/brominated analogs.
- Thermodynamic Stability : The sulfanyl group and pyrazolo-pyrazine core may confer higher melting points and crystallinity, as seen in Analog 3 (m.p. 433–435 K) .
- Antimicrobial Potential: Structural similarities to active hydrazone derivatives (Analog 4) suggest the target compound merits evaluation against fungal pathogens .
Q & A
Q. How can researchers leverage SAR studies to improve selectivity against off-target receptors?
- Fragment Replacement : Substitute 2-butoxyphenyl with bulkier groups (e.g., 4-tert-butylphenyl) to sterically hinder off-target binding .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize derivatives with >10-fold selectivity in kinase panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
